Delafloxacin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

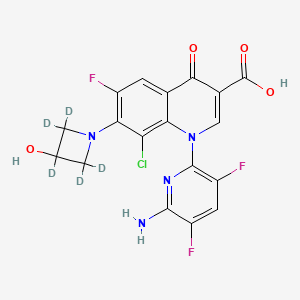

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12ClF3N4O4 |

|---|---|

Molecular Weight |

445.8 g/mol |

IUPAC Name |

1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro-6-fluoro-4-oxo-7-(2,2,3,4,4-pentadeuterio-3-hydroxyazetidin-1-yl)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)/i3D2,4D2,6D |

InChI Key |

DYDCPNMLZGFQTM-JMFBVLFLSA-N |

Isomeric SMILES |

[2H]C1(C(C(N1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)([2H])[2H])([2H])O)[2H] |

Canonical SMILES |

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Delafloxacin-d5: A Technical Guide for Researchers

An In-depth Examination of the Deuterated Analog of a Novel Fluoroquinolone

Delafloxacin-d5 is the deuterium-labeled analog of Delafloxacin, a modern anionic fluoroquinolone antibiotic. This stable isotope-labeled compound serves as a critical internal standard for the accurate quantification of Delafloxacin in biological matrices during analytical and pharmacokinetic studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays significantly enhances the precision and reliability of bioanalytical methods.

Chemical Structure and Properties

This compound shares the same core chemical structure as Delafloxacin, with the key difference being the substitution of five hydrogen atoms with deuterium atoms. This isotopic labeling minimally alters the physicochemical properties of the molecule while providing a distinct mass difference, which is essential for its use as an internal standard in mass spectrometry.

IUPAC Name: 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl-2,2,3,4,4-d5)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₇D₅ClF₃N₄O₄ |

| Molecular Weight | 445.82 g/mol |

| Parent Drug | Delafloxacin |

| Primary Use | Internal standard in analytical and pharmacokinetic research |

Mechanism of Action of the Parent Compound: Delafloxacin

Delafloxacin, the parent compound of this compound, is a bactericidal antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting both enzymes, Delafloxacin effectively disrupts these vital cellular processes, leading to bacterial cell death.

Caption: Mechanism of action of Delafloxacin.

Experimental Protocols: Quantification of Delafloxacin using this compound

This compound is the preferred internal standard for the quantification of Delafloxacin in biological samples via LC-MS/MS. Below is a representative experimental protocol based on published methodologies.

1. Sample Preparation (Human Plasma)

A supported liquid-phase extraction (SLE) method is commonly employed for plasma sample preparation[1]:

-

A 100 µL aliquot of the plasma sample is fortified with a working solution of this compound.

-

The sample is then loaded onto a 96-well SLE+ plate.

-

The analyte and internal standard are eluted with a solvent mixture of 30:70 ethyl acetate/hexane (v/v).

-

The eluate is evaporated to dryness under a stream of nitrogen at approximately 40°C.

-

The residue is reconstituted in a solution of 30:70 acetonitrile/50 mM glycine buffer (pH 9.0) (v/v) for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a typical set of parameters for the LC-MS/MS analysis:

Table 2: LC-MS/MS Method Parameters for Delafloxacin Quantification

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM ammonium acetate and 0.2% formic acid in water |

| Mobile Phase B | 0.2% formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

| Autosampler Temperature | 12°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.6 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL |

Table 3: MRM Transitions for Delafloxacin and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Delafloxacin | 441.1 | 379.1 (quantifier), 423.1 (qualifier) |

| This compound | Not explicitly stated in the provided search results | Not explicitly stated in the provided search results |

Note: While the use of this compound as an internal standard is confirmed, the specific MRM transitions for the deuterated compound were not available in the provided search results. These would be determined during method development.

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines. Key validation parameters include:

Table 4: Bioanalytical Method Validation Parameters

| Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the determined value to the nominal or known true value. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Delafloxacin in plasma samples using this compound as an internal standard.

Caption: Workflow for Delafloxacin quantification.

Synthesis of this compound

While detailed protocols for the synthesis of Delafloxacin are available, specific methods for the introduction of the five deuterium atoms to create this compound are proprietary and not extensively published in the public domain. The synthesis would likely involve using a deuterated precursor of the 3-hydroxyazetidine moiety, which is then incorporated into the quinolone core structure through established synthetic routes for fluoroquinolones.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Delafloxacin. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the high level of accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring. The methodologies outlined in this guide provide a framework for the reliable quantification of Delafloxacin in various biological matrices, supporting further research and clinical application of this important antibiotic.

References

Synthesis and Characterization of Deuterated Delafloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis of Deuterated Delafloxacin

The proposed synthesis aims to introduce deuterium atoms at a specific position in the Delafloxacin molecule. A logical approach involves the use of a deuterated starting material in a well-established synthetic pathway for Delafloxacin. One such pathway, which is amenable to this modification, starts from 3-chloro-2,4,5-trifluorobenzoylacetate. By utilizing a deuterated version of a key reagent, such as 3-hydroxyazetidine, deuterated Delafloxacin can be prepared.

A plausible synthetic route involves a multi-step process beginning with the condensation of ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, followed by substitution, cyclization, another substitution with deuterated 3-hydroxyazetidine, and a final hydrolysis step.[1] This "one-pot" reaction methodology is advantageous for its efficiency and potential for higher yields.[1]

DOT Script for Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for deuterated Delafloxacin.

Characterization of Deuterated Delafloxacin

A thorough characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized deuterated Delafloxacin. The following analytical techniques are recommended.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

-

Column: Primesep 100 mixed-mode stationary phase column.[2]

-

Mobile Phase: An isocratic mixture of acetonitrile and water containing a sulfuric acid buffer.[2]

-

Detection: UV at 290 nm.[2]

-

Expected Outcome: A single major peak corresponding to deuterated Delafloxacin, with purity determined by the peak area percentage.

Mass Spectrometry

Mass spectrometry (MS) is crucial for confirming the molecular weight of the deuterated compound and determining the extent of deuterium incorporation.

Experimental Protocol: LC-MS/MS Analysis

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[3]

-

Method: A sensitive UPLC-MS/MS method can be employed to identify the parent ion and its fragmentation patterns.[4]

-

Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the deuterated Delafloxacin. The isotopic distribution of the molecular ion cluster will indicate the level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is the definitive method for confirming the position of the deuterium labels.

Experimental Protocol: NMR Analysis

-

Spectrometers: 1H NMR and 13C NMR.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

-

Analysis: Comparison of the 1H NMR spectrum of the deuterated compound with that of non-deuterated Delafloxacin. The signal corresponding to the proton at the deuterated position should be absent or significantly reduced in intensity. The 13C NMR spectrum can also provide confirmatory evidence of the structure.

| Technique | Parameter | Expected Result for Deuterated Delafloxacin |

| HPLC | Purity | >98% |

| LC-MS/MS | [M+H]+ | Increased m/z corresponding to the number of deuterium atoms incorporated. |

| 1H NMR | Chemical Shift (ppm) | Disappearance or significant reduction of the signal for the proton at the site of deuteration. |

| 13C NMR | Chemical Shift (ppm) | Minimal changes in the chemical shifts of the carbon skeleton compared to the non-deuterated standard. |

DOT Script for Characterization Workflow

Caption: Experimental workflow for the characterization of deuterated Delafloxacin.

Quantitative Data Summary

The following tables summarize the expected and reported analytical data for Delafloxacin, which serve as a benchmark for the characterization of its deuterated analogue.

Table 1: Chromatographic and Mass Spectrometric Data

| Parameter | Value | Reference |

| HPLC Retention Time | Method Dependent | [2] |

| UV λmax | 290 nm | [2] |

| Monoisotopic Mass | 440.0499171 Da | [5] |

| [M+H]+ (Predicted) | 197.51418 | [6] |

| [M-H]- (Predicted) | 195.1186 | [6] |

Table 2: Predicted 13C NMR Spectral Data for Delafloxacin

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1' | 170.2 |

| C2' | 105.1 |

| C3' | 175.8 |

| C4' | 115.4 |

| C4a' | 140.1 |

| C5' | 120.3 |

| C6' | 155.9 |

| C7' | 145.2 |

| C8' | 125.7 |

| C8a' | 130.6 |

| C2 | 150.1 |

| C3 | 140.5 |

| C4 | 120.8 |

| C5 | 140.5 |

| C6 | 150.1 |

| C1'' | 60.1 |

| C2'' | 70.3 |

| C3'' | 60.1 |

Note: Predicted data is sourced from spectral databases and may vary from experimental values.[6]

Conclusion

The synthesis of deuterated Delafloxacin is a viable objective that can be achieved by adapting existing synthetic protocols for Delafloxacin with the introduction of a deuterated reagent. The subsequent characterization, employing a suite of modern analytical techniques including HPLC, mass spectrometry, and NMR, is critical for verifying the successful synthesis, purity, and isotopic labeling of the final product. This guide provides the necessary framework for researchers to undertake this synthesis and characterization with a clear and structured approach.

References

- 1. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]

- 2. HPLC Method for Determination of Delafloxacin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. Rapid Antibiotic Susceptibility Testing by Deuterium Labeling of Bacterial Lipids in On-Target Microdroplet Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]

- 5. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Delafloxacin-d5

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of the fluoroquinolone antibiotic Delafloxacin. This document is intended to serve as a key resource, consolidating critical data and methodologies relevant to its application in research and development. This compound is primarily utilized as a stable isotope-labeled internal standard for the precise quantification of Delafloxacin in biological matrices during pharmacokinetic and metabolic studies, leveraging techniques like mass spectrometry and liquid chromatography.[1]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 1-(6-amino-3, 5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl-2, 2, 3, 4, 4-d5)-4-oxo-1, 4-dihydroquinoline-3-carboxylic acid | [1] |

| Molecular Formula | C₁₈H₇D₅ClF₃N₄O₄ | [1][2][3] |

| Molecular Weight | 445.79 g/mol | [1][2][3] |

| Parent Drug CAS | 189279-58-1 (Delafloxacin) | [3][4] |

| Appearance | Crystalline solid (Inferred from parent compound) | [5] |

| Storage Temperature | -20°C | [5] |

Solubility Profile

The solubility of a compound is critical for its use in experimental assays and for formulation. The data below pertains to Delafloxacin meglumine, the salt form of the parent compound, which provides a strong indication of the solubility characteristics of this compound.

| Solvent | Solubility (approximate) |

| DMSO | 10 mg/mL[5] (or 100 mg/mL[6]) |

| Dimethylformamide (DMF) | 0.5 mg/mL[5] |

| PBS (pH 7.2) | 10 mg/mL[5] |

| Water | 100 mg/mL[6] |

| Ethanol | Insoluble[6] |

Note: It is recommended to prepare fresh aqueous solutions and not store them for more than one day.[5] For organic stock solutions, purging with an inert gas is advised.[5]

Spectroscopic Data

Spectroscopic properties are fundamental for the identification and quantification of this compound. The following data is for the parent compound, Delafloxacin meglumine.

| Technique | Wavelength (λmax) |

| UV/Vis | 230, 291 nm |

Mechanism of Action (Parent Compound: Delafloxacin)

As a deuterated analog, this compound shares the same mechanism of action as Delafloxacin. Delafloxacin is a broad-spectrum, anionic fluoroquinolone antibiotic that functions by inhibiting bacterial DNA synthesis.[4][7][8][9] It has a dual-targeting mechanism, acting on two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[8][9][10]

-

Inhibition of DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription.[8]

-

Inhibition of Topoisomerase IV: This enzyme is crucial for separating replicated chromosomes into daughter cells during cell division.[8]

By inhibiting both enzymes, Delafloxacin leads to DNA strand breaks and ultimately, concentration-dependent bactericidal activity.[4][7][8] A unique characteristic of Delafloxacin is its enhanced potency in acidic environments, which are often found at sites of infection.[9][10][11] This dual-targeting action also reduces the likelihood of bacteria developing resistance.[8]

Caption: Mechanism of action of Delafloxacin.

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of this compound are not publicly detailed, standard methodologies for fluoroquinolones are applicable.

Determination of n-Octanol/Buffer Partition Coefficient (Log P)

The partition coefficient is a measure of a drug's lipophilicity, which influences its absorption and distribution.

Methodology:

-

Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and n-octanol.

-

Saturation: Pre-saturate the n-octanol with the buffer and the buffer with n-octanol to ensure thermodynamic equilibrium.

-

Dissolution: Dissolve a precisely weighed amount of this compound in the aqueous buffer.

-

Partitioning: Mix a known volume of the drug solution with an equal volume of n-octanol in a separation funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate Log P as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Extractive Spectrophotometric Quantification

This method can be used for determining the concentration of fluoroquinolones in pharmaceutical formulations.

Methodology:

-

Complex Formation: The method is based on the formation of an ion-pair complex between the fluoroquinolone and an anionic dye (e.g., Bromothymol Blue) in an acidic medium.[12]

-

Extraction: The formed colored complex is extracted into an organic solvent (e.g., chloroform).

-

Measurement: The absorbance of the organic layer is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.[12]

-

Stoichiometry: The drug-to-dye ratio in the complex is typically determined using Job's method of continuous variation. For many fluoroquinolones, this ratio is 1:1.[12]

-

Quantification: The concentration of the drug is determined by comparing its absorbance to a standard calibration curve.

References

- 1. veeprho.com [veeprho.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. This compound - CAS - 189279-58-1 (non-d) | Axios Research [axios-research.com]

- 4. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. academic.oup.com [academic.oup.com]

- 11. Delafloxacin - Wikipedia [en.wikipedia.org]

- 12. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]

Delafloxacin-d5: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Delafloxacin-d5, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Delafloxacin. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic studies, metabolic research, and other quantitative bioanalytical applications.

Introduction to this compound

Delafloxacin is a fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is a stable isotope-labeled version of Delafloxacin, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Delafloxacin in biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of bioanalytical methods.

Chemical Structure of this compound:

Synonyms: 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl-2,2,3,4,4-d5)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that ensures the reliability of quantitative analytical methods. It is defined as the percentage of the deuterated molecule relative to the total amount of all isotopic variants, including the unlabeled Delafloxacin. High isotopic enrichment minimizes the contribution of the internal standard to the analyte signal, which is particularly important when measuring low concentrations of the analyte.

Quantitative Data on Isotopic Purity

Commercial suppliers of this compound typically provide a certificate of analysis with specifications for isotopic purity.

| Parameter | Specification |

| Chemical Purity | ≥95.00% |

| Isotopic Enrichment | ≥98% ²H |

Experimental Protocol for Isotopic Purity Determination

A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a robust approach to confirm the isotopic purity and structural integrity of this compound.[1]

2.2.1. High-Resolution Mass Spectrometry (LC-HRMS)

This method allows for the separation and quantification of the different isotopic species of Delafloxacin.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100 to 1000.

-

Resolution: ≥ 60,000 FWHM.

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled Delafloxacin ([M+H]⁺) and this compound ([M+H+5]⁺).

-

Integrate the peak areas for each species.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d5) / (Area(d0) + Area(d1) + ... + Area(d5))] x 100

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR are used to confirm the positions of deuterium labeling and to provide an independent measure of isotopic enrichment.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

The absence or significant reduction of signals corresponding to the deuterated positions confirms the labeling.

-

-

²H NMR:

-

Acquire a deuterium spectrum.

-

The presence of signals at the expected chemical shifts confirms the positions of the deuterium atoms.

-

The relative integrals of the deuterium signals can be used to assess the isotopic enrichment at each labeled site.

-

Caption: Workflow for Isotopic Purity Determination.

Stability of this compound

The stability of this compound is a critical attribute, particularly when it is used as an internal standard in multi-day bioanalytical studies. Stability studies are conducted to evaluate the potential degradation of the molecule under various stress conditions, which helps in defining appropriate storage and handling procedures.

Long-Term Stability

Based on available data from suppliers, this compound is stable for at least one year when stored at -20°C.

| Condition | Duration | Stability |

| Storage at -20°C | ≥ 1 year | Stable |

Forced Degradation Studies

3.2.1. Summary of Forced Degradation of Delafloxacin

The following table summarizes the degradation of Delafloxacin under various stress conditions as reported in the literature.[2][3]

| Stress Condition | Reagent | Duration | Temperature | Degradation (%) |

| Acidic Hydrolysis | 1 M HCl | 30 min | Room Temp | 11.1 |

| Alkaline Hydrolysis | 1 M NaOH | 30 min | Room Temp | 2.0 |

| Oxidative | 3% H₂O₂ | 30 min | Room Temp | 7.2 |

| Thermal | - | 30 min | 80°C | 15.0 |

3.2.2. Experimental Protocol for Forced Degradation Studies

The following protocol is adapted from published methods for Delafloxacin and can be applied to assess the stability of this compound.[2][3]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and keep at room temperature for a specified duration. Neutralize the solution with 1 M NaOH before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and keep at room temperature for a specified duration. Neutralize the solution with 1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified duration.

-

Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C for a specified duration.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analysis: Analyze the stressed samples using a stability-indicating LC-MS/MS method to quantify the remaining this compound and to detect any degradation products. It is also crucial to monitor for any potential H/D exchange by analyzing the mass spectra for the appearance of ions corresponding to Delafloxacin-d4, -d3, etc.

Caption: Workflow for Forced Degradation Studies.

Deuterium Exchange

A key consideration for the stability of deuterated internal standards is the potential for hydrogen-deuterium (H/D) exchange. This can occur under certain pH and temperature conditions, leading to a change in the isotopic distribution of the standard and compromising the accuracy of the assay. The deuterium atoms on the azetidinyl ring of this compound are generally stable. However, it is prudent to monitor for any H/D exchange during method development and validation, especially when the samples are subjected to harsh conditions. This can be achieved by examining the mass spectra of the this compound peak for any increase in the abundance of lower mass isotopologues (e.g., d4, d3).

Mechanism of Action of Delafloxacin

Delafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase (a type II topoisomerase): This enzyme introduces negative supercoils into the bacterial DNA, which is necessary to relieve the torsional stress that builds up during DNA replication and transcription.

-

Topoisomerase IV (also a type II topoisomerase): This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

The inhibition of these enzymes by Delafloxacin leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand breaks in the bacterial chromosome and ultimately leading to bacterial cell death.

Caption: Simplified Signaling Pathway of Delafloxacin's Antibacterial Action.

Conclusion

This compound is a high-purity, stable, isotopically labeled internal standard that is essential for the accurate and precise quantification of Delafloxacin in biological matrices. This technical guide has provided an overview of its isotopic purity and stability, along with detailed experimental protocols for their assessment. Understanding these key characteristics is paramount for the development and validation of robust bioanalytical methods in a research and drug development setting. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data and perform their own verification of purity and stability as part of their method validation process.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]

The Role of Delafloxacin-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Delafloxacin-d5 when utilized as an internal standard in bioanalytical methodologies. The application of stable isotope-labeled internal standards is a cornerstone of precise and accurate quantification of xenobiotics in complex biological matrices. This document will detail the principles behind this technique, with a specific focus on this compound, and provide relevant experimental protocols and data.

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental mechanism by which this compound acts as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, this compound) is added to a sample containing the unlabeled analyte (Delafloxacin) at an unknown concentration.

This compound is an ideal internal standard for Delafloxacin quantification due to its near-identical physicochemical properties. The substitution of five hydrogen atoms with deuterium atoms results in a molecule that behaves almost identically to Delafloxacin during sample preparation, chromatography, and ionization in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This mass difference is the key to its function, allowing the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously.

By measuring the ratio of the instrument's response to the analyte (Delafloxacin) and the internal standard (this compound), any variations that occur during the analytical process can be effectively normalized. This includes inconsistencies in sample extraction, injection volume, and ionization efficiency. Because both molecules are affected proportionally by these variations, the ratio of their signals remains constant, leading to highly accurate and precise quantification of the analyte.[1][2][3][4][5]

Physicochemical Properties

The efficacy of this compound as an internal standard is directly linked to its structural and chemical similarity to Delafloxacin. The introduction of deuterium atoms does not significantly alter the polarity, solubility, or chromatographic retention time of the molecule.

| Property | Delafloxacin | This compound | Reference |

| Molecular Formula | C₁₈H₁₂ClF₃N₄O₄ | C₁₈H₇D₅ClF₃N₄O₄ | [6] |

| Molecular Weight | 440.76 g/mol | 445.79 g/mol | [6] |

| General Behavior | Assumed to be identical to Delafloxacin in terms of extraction recovery, chromatographic retention, and ionization efficiency. | Assumed to be identical to Delafloxacin in terms of extraction recovery, chromatographic retention, and ionization efficiency. | [1][2][3] |

Experimental Protocol: Quantification of Delafloxacin in Biological Samples using LC-MS/MS

The following is a representative experimental protocol for the quantification of Delafloxacin in biological samples, such as plasma, utilizing this compound as an internal standard, based on established methodologies.[7][8]

3.1. Sample Preparation

-

Spiking: A known concentration of this compound internal standard solution is added to each biological sample, calibration standard, and quality control sample.

-

Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent (e.g., acetonitrile or methanol) is added to the samples.

-

Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing Delafloxacin and this compound is transferred to a clean tube or vial for analysis.

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A suitable reversed-phase column (e.g., C18) is used to separate Delafloxacin and this compound from other matrix components.

-

Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (e.g., water with 10 mM ammonium acetate and 0.2% formic acid) and an organic phase (e.g., acetonitrile with 0.2% formic acid).[7][8]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. Specific precursor-to-product ion transitions are monitored for both Delafloxacin and this compound.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Delafloxacin | 441.1 | 379.1 (quantifier), 423.1 (qualifier) |

| This compound | 446.1 (projected) | (Projected based on fragmentation) |

Note: The exact m/z values for this compound would be determined during method development.

3.3. Quantification

The concentration of Delafloxacin in the unknown samples is determined by calculating the peak area ratio of the Delafloxacin to the this compound internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of Delafloxacin.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from a validated bioanalytical method for Delafloxacin, which would be expected to be similar when using this compound as an internal standard.

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL | [7][8] |

| Linearity Range | Typically spans from the LLOQ to several µg/mL | [7][8] |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | [9][10] |

| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) | [9][10] |

Visualizations

Caption: Experimental workflow for the quantification of Delafloxacin using this compound.

Caption: Mechanism of action of this compound as an internal standard.

Conclusion

This compound serves as an exemplary internal standard for the quantification of Delafloxacin in complex biological matrices. Its mechanism of action is predicated on the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte, combined with its mass difference, allow for the correction of analytical variability. The use of this compound in LC-MS/MS assays enables researchers, scientists, and drug development professionals to achieve highly accurate, precise, and reliable pharmacokinetic and bioanalytical data, which is critical for the advancement of clinical research and drug development.

References

- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Pharmacokinetics and pharmacodynamics of intravenous delafloxacin in healthy subjects: model-based dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) has been established. To thoroughly understand its behavior in the body and optimize its therapeutic potential, precise and accurate measurement of its concentration in biological matrices is paramount. This is where isotopically labeled compounds, such as Delafloxacin-d5, play a critical role. This technical guide provides an in-depth overview of the primary uses of this compound in biomedical research, focusing on its application as an internal standard in bioanalytical methods.

Core Application: Internal Standard in Quantitative Bioanalysis

The principal application of this compound in biomedical research is as an internal standard (IS) for the quantification of Delafloxacin in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This ensures that they behave similarly during sample preparation, chromatography, and ionization, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.

The use of this compound allows for highly accurate and precise determination of Delafloxacin concentrations, which is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. These studies are fundamental in drug development to determine the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of Delafloxacin that were determined using bioanalytical methods employing a deuterated internal standard like this compound.

Table 1: Pharmacokinetic Parameters of Intravenous Delafloxacin (300 mg) in Healthy Subjects and Patients with Renal Impairment [3][4]

| Parameter | Normal Renal Function | Severe Renal Impairment |

| Cmax (µg/mL) | 4.3 | 5.3 |

| AUC0–∞ (µg·h/mL) | 22.6 | 45.0 |

| Total Clearance (L/h) | 13.7 | 7.07 |

| Renal Clearance (L/h) | 6.03 | 0.44 |

Table 2: Pharmacokinetic Parameters of Oral Delafloxacin (400 mg) in Subjects with Normal Renal Function [3]

| Parameter | Value |

| Tmax (hours) | 1.0 - 1.5 |

| AUC0–t (µg·h/mL) | 25.8 |

Experimental Protocols

A validated bioanalytical method using this compound as an internal standard is crucial for reliable pharmacokinetic analysis. Below is a detailed methodology synthesized from various studies.

Experimental Protocol: Quantification of Delafloxacin in Human Plasma using LC-MS/MS with this compound Internal Standard

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma, add a known concentration of this compound solution (internal standard).

-

Add a protein precipitating agent, such as methanol or acetonitrile.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

-

Chromatographic Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm) is commonly used.[5]

-

Mobile Phase: A gradient elution is typically employed with:

-

Flow Rate: A typical flow rate is 0.3 mL/min.[5]

-

Injection Volume: 5 µL.[5]

3. Tandem Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.

-

MRM Transition for Delafloxacin: m/z 441.1 → 423.1 (quantifier) and m/z 441.1 → 379.1 (qualifier).[5]

-

The specific MRM transition for this compound would be adjusted based on its increased mass due to the deuterium atoms.

-

-

Instrumentation: A triple quadrupole mass spectrometer is used for analysis.

Visualizations

Delafloxacin's Mechanism of Action

To understand why precise quantification of Delafloxacin is important, it is essential to grasp its mechanism of action. Delafloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Caption: Delafloxacin's inhibitory action on bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard.

Caption: Workflow of a typical pharmacokinetic study using an internal standard.

Conclusion

This compound is an indispensable tool in the biomedical research of Delafloxacin. Its use as an internal standard in LC-MS/MS bioanalytical methods enables the accurate and precise quantification of the drug in biological matrices. This, in turn, facilitates critical pharmacokinetic and pharmacodynamic studies that are essential for understanding the drug's disposition in the body and for optimizing its clinical use. The detailed experimental protocols and established quantitative data underscore the robustness of this analytical approach in advancing our knowledge of Delafloxacin.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Clinical Pharmacology of Delafloxacin in Patients With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delafloxacin Pharmacokinetics in Subjects With Varying Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delafloxacin Pharmacokinetics in Subjects With Varying Degrees of Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Delafloxacin-d5: A Technical Guide for Laboratory Professionals

An in-depth resource for researchers, scientists, and drug development professionals on the procurement and application of Delafloxacin-d5.

This technical guide provides essential information on sourcing this compound, a deuterated internal standard critical for the accurate quantification of the fluoroquinolone antibiotic Delafloxacin in biological matrices. Additionally, it outlines detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and for studying the mechanism of action of its non-deuterated parent compound.

Supplier and Purchasing Information for this compound

For researchers requiring this compound for their laboratory work, several reputable suppliers offer this stable isotope-labeled compound. The following table summarizes key purchasing information to facilitate easy comparison and procurement.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Simson Pharma Limited | D810011[1] | C₁₈H₇D₅ClF₃N₄O₄ | 445.79 | Certificate of Analysis provided | Inquire |

| TLC Pharmaceutical Standards | D-189002[2] | C₁₈H₇D₅ClF₃N₄O₄ | 445.79 | N/A | 10mg, 25mg, 50mg, 100mg |

| Clinivex | RCLS3C14775[3] | C₁₇H₁₂ClF₃N₄O₃ (non-d5) | 412.75 (non-d5) | N/A | 10mg, 25mg, 50mg, 100mg |

Note: Purity and available quantities may vary. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Experimental Protocols

Quantification of Delafloxacin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from validated methods for the quantification of Delafloxacin in biological samples.[4][5][6]

a. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

-

Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A suitable C18 column (e.g., Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm).[6]

-

Mobile Phase A: 0.1% formic acid in water.[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration. The specific gradient profile should be optimized for the particular LC system and column.

-

Flow Rate: 0.3 mL/min.[6]

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Delafloxacin: Monitor the precursor to product ion transition, for example, m/z 441.1 → 423.1 (quantifier) and 441.1 → 379.1 (qualifier).[6]

-

This compound: Monitor the appropriate precursor to product ion transition for the deuterated standard.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum signal intensity for both the analyte and the internal standard.

-

c. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Delafloxacin to this compound against the concentration of the calibration standards.

-

Use a linear regression model to fit the calibration curve.

-

Determine the concentration of Delafloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Delafloxacin-mediated DNA Cleavage Assay

This protocol is based on methods used to study the inhibitory effects of fluoroquinolones on bacterial DNA gyrase and topoisomerase IV.[7]

a. Reaction Setup

-

Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 6 mM MgCl₂, 10 mM dithiothreitol, 200 mM potassium glutamate, and 50 µg/ml bovine serum albumin.[7]

-

In a microcentrifuge tube, combine:

-

Incubate the reaction mixture at 37°C for 60 minutes.[7]

b. Sample Treatment and Analysis

-

Stop the reaction by adding sodium dodecyl sulfate (SDS) to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL.

-

Incubate at 37°C for 30 minutes to digest the proteins.

-

Add a loading dye to the samples.

-

Separate the DNA products by electrophoresis on a 1% agarose gel in TBE buffer.[7]

-

Stain the gel with ethidium bromide or a safer alternative DNA stain.

-

Visualize the DNA bands under UV light. The presence of linearized plasmid DNA indicates DNA cleavage stabilized by Delafloxacin.[7]

Visualizations

Delafloxacin's Mechanism of Action

Delafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10][11][12] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By trapping these enzymes in a complex with DNA, Delafloxacin leads to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[9]

Caption: Mechanism of action of Delafloxacin.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the key steps involved in the quantification of Delafloxacin in a biological sample using this compound as an internal standard.

Caption: LC-MS/MS quantification workflow.

References

- 1. Delafloxacin D5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. theclinivex.com [theclinivex.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Delafloxacin Pharmacokinetics in Subjects With Varying Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]

- 9. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]

- 10. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Safe Handling of Delafloxacin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physical Properties

Delafloxacin-d5 is a stable isotope-labeled version of Delafloxacin.[1] The primary purpose of deuteration is to serve as a tracer for quantification in drug development processes.[1] While specific quantitative physical and chemical data for the d5 variant are not published, the data for the parent compound, Delafloxacin, are presented below. The addition of five deuterium atoms will result in a slight increase in the molecular weight.

Table 1: Physicochemical Properties of Delafloxacin

| Property | Value | Source |

| Molecular Formula | C18H12ClF3N4O4 | [3][4] |

| Molecular Weight | 440.8 g/mol | [3][4] |

| Appearance | Not specified in SDS, likely a solid | N/A |

| Solubility | Not specified in SDS | N/A |

| Flash Point | No data available | [2] |

| Autoignition Temperature | No data available | [2] |

Table 2: Physicochemical Properties of Delafloxacin Meglumine

| Property | Value | Source |

| Molecular Formula | C25H29ClF3N5O9 | [5] |

| Molecular Weight | 635.97 g/mol | [5] |

| CAS Number | 352458-37-8 | [5] |

Hazard Identification and Toxicological Profile

The primary health hazards associated with Delafloxacin are based on its classification as harmful if swallowed and its potential for irritation.[2][6] As with other fluoroquinolones, there are class-wide warnings regarding serious adverse reactions.[7][8]

Table 3: GHS Hazard Classification for Delafloxacin

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | [5] |

Summary of Toxicological Information:

-

Acute Effects: Harmful if ingested.[2][6] Material may be irritating to the mucous membranes, upper respiratory tract, skin, and eyes.[2]

-

Chronic Effects & Fluoroquinolone Class Warnings: Like other fluoroquinolones, Delafloxacin carries a black box warning for potentially irreversible serious adverse reactions including tendinitis and tendon rupture, peripheral neuropathy, and central nervous system effects.[7][8] It may also exacerbate muscle weakness in patients with myasthenia gravis.[8]

-

Hepatotoxicity: Delafloxacin has been associated with a low rate (3-4%) of mild, asymptomatic, and transient serum enzyme elevations during therapy.[3][9]

-

Carcinogenicity, Mutagenicity, and Teratogenicity: This information is not detailed in the provided safety data sheets.

Experimental Protocols: Safe Handling and Emergency Procedures

Given that this compound is a pharmaceutical compound of unknown potency, stringent adherence to safety protocols is mandatory.[10] The following procedures are derived from the SDS for Delafloxacin and general best practices for handling chemical compounds in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Handle the compound in a well-ventilated area.[11] The use of a chemical fume hood or other local exhaust ventilation is recommended to control airborne levels.[2]

-

Personal Protective Equipment:

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.[5][11]

-

Hand Protection: Use compatible, chemical-resistant gloves. Gloves must be inspected prior to use.[10][11]

-

Skin and Body Protection: Wear a lab coat or other impervious clothing.[2][11]

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator should be used.[2]

-

Handling and Storage

-

Handling:

-

Storage:

First-Aid Measures

Table 4: Emergency First-Aid Procedures

| Exposure Route | First-Aid Protocol | Source |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting unless directed by medical personnel. | [2][6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention. | [2][11] |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. | [2][11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Have eyes examined by medical personnel. | [2][5] |

Spill and Disposal Procedures

-

Spill Response:

-

Disposal:

Visualized Workflow: Risk Assessment for Handling this compound

The following diagram outlines a logical workflow for a risk assessment prior to handling this compound.

Caption: Risk Assessment Workflow for Handling this compound.

Conclusion

While the specific toxicological properties of this compound are not well-documented, a conservative approach to handling based on the known hazards of the parent compound is essential. Researchers and laboratory personnel must utilize appropriate engineering controls, wear the specified personal protective equipment, and be fully versed in the emergency procedures outlined in this guide. Adherence to these protocols will ensure a safe laboratory environment when working with this and other novel pharmaceutical compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 3. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Updated Review on Clinically-Relevant Properties of Delafloxacin [mdpi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Delafloxacin - Wikipedia [en.wikipedia.org]

- 8. BAXDELA (delafloxacin) | Safety | Tolerability [baxdela.com]

- 9. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: Quantification of Delafloxacin in Human Plasma using a Validated LC-MS/MS Method with Delafloxacin-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Delafloxacin in human plasma. The method utilizes Delafloxacin-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was developed and is presented here with typical performance characteristics, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Delafloxacin.

Introduction

Delafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) has been established. Accurate and reliable quantification of Delafloxacin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient outcomes. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the highest quality of quantitative data.

Experimental

Materials and Reagents

-

Delafloxacin (purity ≥98%)

-

This compound (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Delafloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Delafloxacin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Delafloxacin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in the same diluent.

Sample Preparation

A protein precipitation method is employed for the extraction of Delafloxacin and this compound from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient is typically used.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 10 | 90 |

| 3.5 | 10 | 90 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Table 2: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Delafloxacin | 441.1 | 423.1 | 200 | 22 |

| Delafloxacin | 441.1 | 379.1 | 200 | 28 |

| This compound (IS) | 446.1 | 428.1 | 200 | 22 |

Note: The MRM transitions for this compound are proposed based on a +5 Da mass shift from the unlabeled compound. These transitions should be optimized in the user's laboratory.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

-

Prepare a 1 mg/mL stock solution of Delafloxacin in methanol.

-

Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare working standards at concentrations of 10x the final desired concentrations.

-

Spike 10 µL of each working standard into 90 µL of blank human plasma to obtain calibration standards at the desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner from a separate weighing of Delafloxacin.

Protocol 2: Plasma Sample Extraction

-

Label microcentrifuge tubes for blanks, calibration standards, QC samples, and unknown samples.

-

Add 100 µL of the corresponding plasma sample to each tube.

-

Add 20 µL of the internal standard working solution (this compound) to all tubes except for the blank matrix.

-

Vortex each tube for 10 seconds.

-

Add 300 µL of cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of labeled tubes.

-

Place the tubes in an evaporator and dry the contents under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted samples to autosampler vials for analysis.

Visualizations

Caption: Workflow for the extraction of Delafloxacin from plasma.

Caption: Logical flow of the LC-MS/MS analysis.

Application Notes and Protocols for the Quantification of Delafloxacin and Delafloxacin-d5 using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Delafloxacin and its deuterated internal standard, Delafloxacin-d5, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are based on established methodologies to ensure robust and reliable results for pharmacokinetic studies and other drug development applications.

Introduction

Delafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Accurate quantification of Delafloxacin in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies. This document outlines the key parameters and procedures for the successful implementation of a multiple reaction monitoring (MRM) based LC-MS/MS method for Delafloxacin and its stable isotope-labeled internal standard, this compound.

MRM Transitions and Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is the preferred method for the quantification of small molecules in complex matrices due to its high selectivity and sensitivity. The following tables summarize the optimized MRM transitions and mass spectrometry parameters for Delafloxacin and its internal standard. It is recommended to optimize these parameters on the specific instrument being used.

Table 1: MRM Transitions for Delafloxacin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| Delafloxacin | 441.1 | 423.1 | Quantifier[1][3][4] |

| Delafloxacin | 441.1 | 379.1 | Qualifier[1][3][4] |

| This compound | To be determined empirically | To be determined empirically | Internal Standard |

Note: The MRM transitions for this compound should be determined by direct infusion of a standard solution into the mass spectrometer. A precursor ion with an m/z of approximately 446.1 would be expected.

Table 2: Optimized Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5] |

| Capillary Voltage | 3.60 kV[1] |

| Source Temperature | 150 °C[1] |

| Desolvation Temperature | 350 °C - 400 °C[1][5] |

| Cone Voltage (Delafloxacin) | 33 V - 36 V[1][5] |

| Collision Energy (441.1 → 423.1) | 20 eV[1] |

| Collision Energy (441.1 → 379.1) | 26 eV[1] |

| Desolvation Gas Flow | 850 L/Hr[5] |

| Cone Gas Flow | 102 L/Hr[5] |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Delafloxacin from plasma samples.

Materials:

-

Plasma samples (and quality controls)

-

This compound internal standard working solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Spike with an appropriate volume of this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography

Table 3: Liquid Chromatography Conditions

| Parameter | Setting |

| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[1][3][4] |

| Mobile Phase A | 0.1% Formic Acid in Water[1][3][4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][3][4] |

| Flow Rate | 0.3 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL[5] |

| Column Temperature | 35 °C - 40 °C |

| Gradient | See Table 4 for a typical gradient |

Table 4: Example Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Delafloxacin in biological samples.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols for UPLC-MS/MS Assay of Delafloxacin

These application notes provide a comprehensive guide for the quantitative bioanalysis of Delafloxacin in biological matrices, specifically plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

Delafloxacin is a fluoroquinolone antibiotic effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic and toxicokinetic assessments during its development and clinical use. This document outlines a validated UPLC-MS/MS method for the determination of Delafloxacin in plasma.

Experimental Workflow

The overall experimental workflow for the bioanalysis of Delafloxacin is depicted below.

Application of Delafloxacin-d5 in Therapeutic Drug Monitoring (TDM)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Delafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Therapeutic Drug Monitoring (TDM) of Delafloxacin may be beneficial in specific patient populations to optimize efficacy and minimize potential toxicity. These populations include critically ill patients, individuals with significant renal impairment, and those not responding to standard dosing regimens. Delafloxacin-d5, a stable isotope-labeled internal standard, is the preferred choice for the quantitative analysis of Delafloxacin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties to the unlabeled drug, which allows for accurate correction of matrix effects and variability in sample processing and instrument response.

Rationale for Therapeutic Drug Monitoring of Delafloxacin

The primary pharmacokinetic/pharmacodynamic (PK/PD) index associated with the efficacy of fluoroquinolones, including Delafloxacin, is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][2] TDM can help ensure that this target is achieved, particularly in patients with altered pharmacokinetics.

Patients with severe renal impairment (eGFR < 30 mL/min) exhibit decreased clearance and increased exposure to Delafloxacin, necessitating dose adjustments for the intravenous formulation.[3][4][5] TDM can aid in individualizing these dose adjustments. While routine TDM for Delafloxacin is not standard practice, it can be a valuable tool in complex clinical scenarios to ensure optimal therapeutic outcomes.

This compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using LC-MS/MS.[6][7] this compound has nearly identical chemical and physical properties to Delafloxacin, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for precise and accurate quantification by minimizing the impact of experimental variability.

Experimental Protocols

Quantitative Analysis of Delafloxacin in Human Plasma using UPLC-MS/MS with this compound Internal Standard

This protocol describes a method for the quantification of Delafloxacin in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte concentrations).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min, 20-80% B; 0.5-1.0 min, 80% B; 1.0-1.5 min, 20% B; 1.5-2.0 min, 20% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

| Collision Gas | Argon |

3. Mass Spectrometry - Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Delafloxacin | 441.1 | 379.1 (Quantifier) | 35 | 20 |

| Delafloxacin | 441.1 | 423.1 (Qualifier) | 35 | 15 |

| This compound | 446.1 | 384.1 | 35 | 20 |

Note: The MRM transitions for this compound are predicted based on a +5 Da mass shift from the parent compound. These values should be optimized during method development.

Method Validation Parameters

The following tables summarize typical validation parameters for a UPLC-MS/MS method for Delafloxacin quantification in plasma, adapted from published methods.[8][9][10]

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Limit of Detection (LOD) | 2 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 5 | < 15 | 85-115 | < 15 | 85-115 |

| Low QC | 15 | < 15 | 85-115 | < 15 | 85-115 |

| Mid QC | 250 | < 15 | 85-115 | < 15 | 85-115 |

| High QC | 4000 | < 15 | 85-115 | < 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Delafloxacin | > 85 | < 15 |

| This compound | > 85 | < 15 |

Visualizations

References